tert-butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate
Description
tert-Butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate (IUPAC name) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amine moiety. The compound’s structure includes a 4,4-difluoro-1-oxobutane chain, where the ketone (oxo) group at position 1 and the two fluorine atoms at position 4 distinguish it from simpler carbamates. The Boc group is widely used in organic synthesis for amine protection due to its stability under basic and nucleophilic conditions, while the difluoro-ketone moiety may influence electronic properties, solubility, and reactivity .
Properties
IUPAC Name |
tert-butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-9(2,3)15-8(14)12-6(5-13)4-7(10)11/h5-7H,4H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCCIGQNRRYJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252357-36-1 | |
| Record name | tert-butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorinated butanone derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl carbamate, 4,4-difluoro-1-oxobutan-2-yl chloride, and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the difluoro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction may produce difluorinated alcohols or amines .
Scientific Research Applications
Tert-butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The difluoro group plays a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
tert-Butyl N-(4,4-Difluoro-1-hydroxybutan-2-yl)carbamate
This compound (CAS: 1662681-20-0) differs only in the oxidation state at position 1 (hydroxy vs. oxo). For instance, the hydroxy analog has a molecular weight of 225.23 g/mol (C₉H₁₇F₂NO₃), slightly higher than the target compound’s 223.22 g/mol (C₉H₁₅F₂NO₃) .
tert-Butyl (R)-(4-Oxo-4-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-Trifluorophenyl)butan-2-yl)carbamate
This structurally complex analog (reported in ) incorporates a triazolo-pyrazine ring and multiple fluorinated aromatic groups. The trifluoromethyl and trifluorophenyl substituents enhance lipophilicity and metabolic stability compared to the target compound, making it more suitable for pharmaceutical applications requiring prolonged bioavailability .
tert-Butyl N-[[(2R)-4,4-Difluoropyrrolidin-2-yl]methyl]carbamate
With a difluoropyrrolidine ring (CAS: 1407991-26-7), this compound exhibits conformational rigidity due to the cyclic structure. The fluorine atoms likely reduce basicity of the adjacent amine, affecting its interaction with biological targets. Such derivatives are common in kinase inhibitors, where stereochemistry and fluorine placement are critical .
tert-Butyl N-(2-Oxoethyl)carbamate
A simpler analog () lacking fluorine substituents, this compound (C₇H₁₃NO₃, MW 159.18 g/mol) highlights the role of fluorination.
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| tert-Butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate | C₉H₁₅F₂NO₃ | 223.22 | 4,4-difluoro, 1-oxo | Ketone, fluorinated, Boc-protected |
| tert-Butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate | C₉H₁₇F₂NO₃ | 225.23 | 4,4-difluoro, 1-hydroxy | Alcohol, fluorinated, Boc-protected |
| tert-Butyl N-(2-oxoethyl)carbamate | C₇H₁₃NO₃ | 159.18 | 2-oxoethyl | Non-fluorinated, simple ketone |
| tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | C₁₀H₁₉FN₂O₂ | 218.27 | Piperidine, amino, fluorine | Cyclic amine, stereospecific fluorination |
Biological Activity
Tert-butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group and a difluoro-substituted oxobutan-2-yl moiety. This compound has garnered attention in both organic synthesis and biological research due to its potential interactions with biological systems, particularly in the context of drug development and enzyme modulation.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₅F₂N O₃
- CAS Number : 1029623-77-5
This structure contributes to its reactivity and biological activity, influencing how it interacts with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of enzyme activity. Additionally, the oxo group may participate in hydrogen bonding or other non-covalent interactions that enhance binding affinity and specificity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in therapeutic contexts.
- Drug Development : It serves as a potential candidate for prodrug formulations due to its stability and reactivity profile.
- Biochemical Assays : Utilized in various biochemical assays for studying enzyme kinetics and interactions.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Enzyme inhibition; potential prodrug | Difluoro substitution enhances reactivity |
| tert-butyl (4-hydroxybutan-2-yl)carbamate | Moderate enzyme interaction; used as protecting group | Hydroxyl group alters binding properties |
| tert-butyl (4-amino butan-2-yl)carbamate | Antimicrobial activity; used in drug synthesis | Amino group increases solubility |
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Enzymatic Activity Studies : In vitro assays demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For example, research indicated significant inhibition rates against enzymes like DHODH (Dihydroorotate dehydrogenase), which is crucial in nucleotide synthesis.
- Therapeutic Applications : Investigations into the compound's role as a prodrug have shown promising results in enhancing bioavailability and reducing side effects when used in drug formulations targeting chronic diseases such as hepatitis C.
- Biochemical Assays : The compound has been utilized as a reagent in various biochemical assays, demonstrating effectiveness in studying enzyme kinetics and protein interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 4,4-difluoro-1-oxobutan-2-amine with tert-butyl chloroformate under basic conditions. Triethylamine (TEA) is commonly used as a base to deprotonate the amine and facilitate carbamate bond formation. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are optimal due to their inertness and ability to dissolve intermediates .
- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:chloroformate), and reaction time (4–12 hours) should be systematically varied. Monitoring via TLC or LC-MS ensures completion.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming the 4,4-difluoro moiety, while and NMR resolve the oxobutanyl and tert-butyl groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF provides molecular weight validation (e.g., calculated m/z for : 234.09) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and carbamate (N–C=O, ~1250 cm) stretches .
Advanced Research Questions
Q. How does the presence of 4,4-difluoro and oxo groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The electron-withdrawing difluoro group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or alcohols). The oxo group stabilizes transition states via resonance, but steric hindrance from the tert-butyl group may slow kinetics .
- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) or computational models (DFT calculations).
Q. What strategies can mitigate racemization during the synthesis of stereoisomers of this carbamate?
- Chiral Resolution : Use enantiopure starting materials (e.g., (R)- or (S)-4,4-difluoro-1-oxobutan-2-amine) and low-temperature conditions to minimize epimerization .
- Catalytic Control : Chiral bases or phase-transfer catalysts (e.g., cinchona alkaloids) can enhance stereoselectivity during carbamate formation .
Q. How can computational modeling predict the biological activity of this compound against specific enzyme targets?
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets in enzymes (e.g., proteases or kinases). The difluoro-oxobutanyl moiety may interact via hydrogen bonding or hydrophobic interactions .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-enzyme complexes over time, predicting inhibitory constants () .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can SHELX software aid in structure determination?
- Crystallization Issues : The tert-butyl group introduces steric bulk, often leading to amorphous solids. Vapor diffusion with solvents like ethyl acetate/hexane may yield suitable crystals.
- SHELX Workflow : SHELXT solves phase problems via dual-space algorithms, while SHELXL refines structures using high-resolution data (R-factor < 5%). Twinning or disorder from fluorines requires careful refinement .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity data across different studies?
- Root Causes : Variations in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. For example, residual TEA in the product may interfere with enzymatic assays .
- Validation Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
